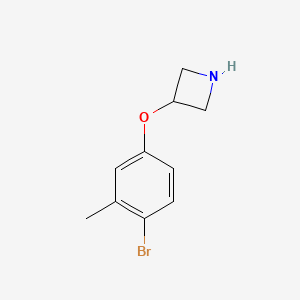

3-(4-Bromo-3-methylphenoxy)azetidine

CAS No.: 1220038-48-1

Cat. No.: VC3388838

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220038-48-1 |

|---|---|

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 3-(4-bromo-3-methylphenoxy)azetidine |

| Standard InChI | InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

| Standard InChI Key | FLCINJCNBKMRFU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC2CNC2)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2CNC2)Br |

Introduction

Chemical Identity and Structural Characteristics

3-(4-Bromo-3-methylphenoxy)azetidine is a compound characterized by its four-membered heterocyclic azetidine ring, which is substituted with a 4-bromo-3-methylphenoxy group. This specific structural arrangement contributes to its distinctive chemical and biological properties. The compound is identified by CAS registry number 1220038-48-1 and has a molecular weight of 242.12 g/mol .

The azetidine ring, a key structural component, is a four-membered nitrogen-containing heterocycle that exhibits significant ring strain. This strain energy contributes to the compound's reactivity and makes it particularly valuable in synthetic chemistry applications. The phenoxy substituent contains both bromine and methyl groups at specific positions (4-bromo and 3-methyl), which enhance the compound's lipophilicity and potentially influence its biological interactions.

Structural Components and Their Significance

The structure of 3-(4-Bromo-3-methylphenoxy)azetidine can be broken down into two primary components:

-

The azetidine ring - a four-membered heterocycle containing a nitrogen atom

-

The 4-bromo-3-methylphenoxy substituent - an aromatic group with specific substitution patterns

The strained azetidine ring contributes significantly to the compound's reactivity, while the substituted phenoxy group influences its physical properties such as solubility and lipophilicity. The bromine atom serves as a potential site for further synthetic modifications and may contribute to specific biological interactions.

Physical and Chemical Properties

3-(4-Bromo-3-methylphenoxy)azetidine possesses several notable physical and chemical properties that influence its behavior in both synthetic and biological contexts. Its molecular weight of 242.12 g/mol places it in a range commonly associated with drug-like molecules .

Key Physical Properties

The physical characteristics of 3-(4-Bromo-3-methylphenoxy)azetidine are summarized in the following table:

Chemical Reactivity Profile

The chemical reactivity of 3-(4-Bromo-3-methylphenoxy)azetidine is largely influenced by the strained azetidine ring and the functionalized phenoxy group. The strain energy in the four-membered ring makes it susceptible to ring-opening reactions under various conditions. Additionally, the bromine substituent provides opportunities for further synthetic transformations, including cross-coupling reactions that can extend the molecule's utility in medicinal chemistry.

Synthetic Approaches and Methods

The synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine can be achieved through several routes, each with distinct advantages depending on the desired scale and available starting materials. Understanding these synthetic pathways is crucial for researchers working with this compound.

Common Synthetic Routes

While the search results don't provide explicit synthetic methods for 3-(4-Bromo-3-methylphenoxy)azetidine, related compounds in the same chemical family typically employ synthetic strategies involving:

-

Nucleophilic substitution reactions between azetidine derivatives and appropriately substituted phenols

-

Cross-coupling methodologies involving halogenated precursors

-

Cyclization reactions to form the azetidine ring after attachment of the phenoxy moiety

These approaches typically require careful control of reaction conditions due to the strain inherent in the azetidine ring system.

Related Compounds and Structural Analogs

The Sigma-Aldrich catalog lists numerous structural analogs of 3-(4-Bromo-3-methylphenoxy)azetidine, suggesting a systematic exploration of structure-activity relationships in this compound class . These include:

| Compound | CAS Number | Molecular Weight (g/mol) |

|---|---|---|

| 3-(4-methylphenoxy)azetidine | 954220-73-6 | 163.22 |

| 3-(3-fluoro-4-methylphenoxy)azetidine | 1211875-98-7 | 181.21 |

| 3-(4-fluoro-3-methylphenoxy)azetidine | 954226-04-1 | 181.21 |

| 3-(3-bromo-4-methylphenoxy)azetidine | 1861532-54-8 | 242.12 |

| 3-(4-Bromo-2-methylphenoxy)azetidine | 954223-42-8 | 242.12 |

The availability of these analogs suggests a systematic exploration of the effects of different substituents on the phenoxy ring, which is valuable for structure-activity relationship studies in drug discovery .

Biological Activity and Pharmacological Properties

The biological activity of 3-(4-Bromo-3-methylphenoxy)azetidine is an area of active research interest, particularly in the context of medicinal chemistry and drug discovery.

Structure-Activity Relationships

The systematic variation of substituents on the phenoxy ring, as evidenced by the numerous analogs listed in the Sigma-Aldrich catalog, indicates ongoing research into structure-activity relationships (SAR) for this class of compounds . These SAR studies are critical for optimizing biological activity and pharmacokinetic properties in drug discovery efforts.

Research Context and Applications

Research involving 3-(4-Bromo-3-methylphenoxy)azetidine focuses predominantly on understanding its binding affinity and mechanisms of action with biological targets. The compound's unique structural features make it valuable for exploring structure-activity relationships in drug discovery programs.

Current Research Areas

Current research with 3-(4-Bromo-3-methylphenoxy)azetidine and related compounds appears to be centered on:

-

Interaction studies with biological targets

-

Exploration of binding affinities

-

Investigation of mechanisms of action

-

Development of structure-activity relationships

These research directions suggest the compound's relevance in early-stage drug discovery and the development of novel therapeutic agents.

Comparative Analysis with Structural Analogs

The availability of numerous structural analogs of 3-(4-Bromo-3-methylphenoxy)azetidine allows for comparative studies to understand the impact of specific substituents on biological activity and physicochemical properties. This includes variations in:

-

The position of substituents on the phenoxy ring

-

The nature of halogen substituents (bromine vs. fluorine)

-

Additional functional groups such as methoxy and ethoxy

This systematic exploration is crucial for identifying optimal structural features for specific biological targets or therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume